molecular formula C20H17F3N2O4 B2801876 methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-63-1

methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2801876
CAS RN: 899962-63-1
M. Wt: 406.361
InChI Key: QHGAXABMUQGMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods . For instance, the synthesis of a related compound, “Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate”, involves several stages including the use of 1,1’-carbonyldiimidazole in acetonitrile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, holds significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain this substructure. Researchers can investigate the compound’s potential as a lead scaffold for novel drug candidates targeting various diseases .

Epigenetics and Histone Modulators

Histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis. Our compound could serve as a chemical tool to explore EZH2 biology or even as a starting point for developing new EZH2 inhibitors .

Antimicrobial and Antioxidant Properties

While not directly studied for our compound, related 4-oxo derivatives of pyrrole-3-carboxylic acids exhibit antimalarial and HIV-1 protease inhibitory activities. Researchers could investigate whether our compound shares similar properties .

Green Chemistry and Sustainable Synthesis

A green synthetic procedure was developed for the two-step synthesis of our compound from anthranilic acid. Utilizing deep eutectic solvents (DES) and microwave-induced synthesis, this approach aligns with eco-friendly practices .

Indole Derivatives and Tricyclic Structures

The compound’s synthesis involves interesting cyclization modes. Researchers could explore its potential as a precursor for indole derivatives or tricyclic compounds, which have diverse biological activities .

properties

IUPAC Name

methyl 9-methyl-11-oxo-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-19-10-14(12-9-11(17(26)28-2)7-8-16(12)29-19)24-18(27)25(19)15-6-4-3-5-13(15)20(21,22)23/h3-9,14H,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGAXABMUQGMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

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